molecular formula C18H21N5O B4054044 1-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE

1-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE

Cat. No.: B4054044
M. Wt: 323.4 g/mol
InChI Key: ASPVMPXVYBMADK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

The synthesis of 1-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multiple steps. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 2,4-dimethylphenyl group and the oxolan-2-ylmethyl group. The reaction conditions may include the use of various reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.

Chemical Reactions Analysis

1-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and properties. In industry, it can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

1-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can be compared with other similar compounds, such as other pyrazolo[3,4-d]pyrimidine derivatives. These compounds may share some structural similarities but differ in their specific substituents and properties. The uniqueness of this compound lies in its specific combination of substituents, which can confer unique properties and applications.

References

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-12-5-6-16(13(2)8-12)23-18-15(10-22-23)17(20-11-21-18)19-9-14-4-3-7-24-14/h5-6,8,10-11,14H,3-4,7,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPVMPXVYBMADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4CCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE
Reactant of Route 2
Reactant of Route 2
1-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE
Reactant of Route 3
Reactant of Route 3
1-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE
Reactant of Route 4
1-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE
Reactant of Route 5
Reactant of Route 5
1-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE
Reactant of Route 6
Reactant of Route 6
1-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE

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